molecular formula C15H16BrNO4 B2551891 6-bromo-N-tert-butyl-8-methoxy-2-oxochromene-3-carboxamide CAS No. 708246-47-3

6-bromo-N-tert-butyl-8-methoxy-2-oxochromene-3-carboxamide

Cat. No.: B2551891
CAS No.: 708246-47-3
M. Wt: 354.2
InChI Key: LBQGXGIMBBYSGD-UHFFFAOYSA-N
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Description

6-bromo-N-tert-butyl-8-methoxy-2-oxochromene-3-carboxamide is a heterocyclic compound belonging to the class of chromene derivatives. This compound has gained significant attention due to its potential applications in various fields, including medicinal chemistry and materials science. The molecular structure of this compound features a chromene core with bromine, tert-butyl, and methoxy substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-tert-butyl-8-methoxy-2-oxochromene-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate as the primary starting materials.

    Knoevenagel Condensation: The initial step involves a Knoevenagel condensation reaction between 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate in the presence of a catalyst such as trifluoroacetic acid (CF3COOH).

    Cyclization: The resulting intermediate undergoes cyclization to form the chromene core.

    Substitution Reactions: Subsequent substitution reactions introduce the tert-butyl and methoxy groups at the appropriate positions on the chromene ring.

    Amidation: Finally, the carboxylic acid group is converted to the carboxamide using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-tert-butyl-8-methoxy-2-oxochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its chemical properties.

    Substitution: The bromine atom on the chromene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of chromene derivatives.

Scientific Research Applications

6-bromo-N-tert-butyl-8-methoxy-2-oxochromene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound and its derivatives have been studied for their potential as therapeutic agents, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: Derivatives of this compound have been utilized in the synthesis of photosensitive polymers, which have applications in photonics and materials science.

    Biological Studies: The compound’s unique structure makes it a valuable tool for studying various biological processes and pathways.

Mechanism of Action

The mechanism of action of 6-bromo-N-tert-butyl-8-methoxy-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as potent and selective agonists for the orphan G protein-coupled receptor GPR35. These compounds exhibit high selectivity and have been optimized to achieve nanomolar potency, making them crucial for studying GPR35’s physiological and pathological roles.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-N-methyl-2-oxochromene-3-carboxamide: This compound shares a similar chromene core but differs in the substituents attached to the nitrogen atom.

    8-methoxy-2-oxochromene-3-carboxamide:

Uniqueness

6-bromo-N-tert-butyl-8-methoxy-2-oxochromene-3-carboxamide is unique due to the combination of bromine, tert-butyl, and methoxy substituents on the chromene core. This unique structure imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

6-bromo-N-tert-butyl-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO4/c1-15(2,3)17-13(18)10-6-8-5-9(16)7-11(20-4)12(8)21-14(10)19/h5-7H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQGXGIMBBYSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC2=CC(=CC(=C2OC1=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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